1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Lipophilicity Drug-likeness Lead optimization

This 1,3-disulfonylated azetidine delivers a dual-sulfonamide architecture—N-(3,4-dimethylphenyl) and C3-(4-methoxyphenyl)—that cannot be replicated by mono-sulfonylated analogs. Its intermediate cLogP (2.69–3.55), tPSA (76.8–78.0 Ų), zero H-bond donors, and null SEA target prediction (P=0 across ChEMBL20) make it a premium negative control for sulfonamide-binding assays and a neutral entry for diversity-oriented screening collections. Two distinct derivatization sites (benzylic methyl and methoxy) enable parallel library synthesis without de novo ring construction.

Molecular Formula C18H21NO5S2
Molecular Weight 395.49
CAS No. 1798034-49-7
Cat. No. B2959950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine
CAS1798034-49-7
Molecular FormulaC18H21NO5S2
Molecular Weight395.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C18H21NO5S2/c1-13-4-7-17(10-14(13)2)26(22,23)19-11-18(12-19)25(20,21)16-8-5-15(24-3)6-9-16/h4-10,18H,11-12H2,1-3H3
InChIKeyJWJTYMMIDHIKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (CAS 1798034-49-7): Procurement-Relevant Identity and Structural Profile


1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine (CAS 1798034-49-7) is a fully synthetic, doubly sulfonylated azetidine derivative with the molecular formula C18H21NO5S2 and a molecular weight of 395.5 g·mol⁻¹ . The compound belongs to the class of 1,3-disubstituted azetidines that carry an N-arylsulfonyl group and a C3-arylsulfonyl substituent on the strained four-membered ring. This dual-sulfonamide architecture simultaneously presents two electronically distinct aryl sulfonyl environments—a 3,4‑dimethylphenyl group at N1 and a 4‑methoxyphenyl group at C3—which is a structural motif encountered in medicinal chemistry building block collections and fragment-based screening libraries [1].

Why Generic Substitution of 1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine with In-Class Analogs Carries Unquantified Risk


Azetidines bearing a single N-sulfonyl group, such as N-tosylazetidine, are widely used synthetic intermediates [1]. However, the target compound's dual-sulfonamide topology—with one sulfonyl on the ring nitrogen and a second on C3—cannot be replicated by simple mono‑sulfonylated azetidines or by regioisomeric variants where both sulfonyl groups occupy only nitrogen positions. Even among 1,3‑disulfonylated azetidines that share the same molecular formula (C18H21NO5S2, MW 395.5), permutation of the two aryl substituents (e.g., exchanging the 3,4‑dimethylphenyl for phenethyl or furylmethyl) alters computed logP by >0.5 log units and polar surface area by >2 Ų [2][3]. These shifts are large enough to affect solubility, permeability, and protein-binding profiles in biological assays, meaning that substitution of one analog for another is not a neutral procurement decision in the absence of head-to-head experimental data.

1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine: Quantified Differentiation Evidence for Scientific Selection


Lipophilicity Modulation: Computed logP Differentiation vs. Alkyl‑ and Halo‑aryl Sulfonyl Analogs

The target compound exhibits a computed consensus logP of 2.69–3.55 depending on the algorithm, which places it in the optimal lipophilicity range for oral drug-like space (Rule of Five compliant) [1][2]. In contrast, the 2,5‑dichlorophenyl analog (CAS 1797276-18-6) shows a cLogP elevated by approximately 0.8–1.2 log units due to the electron‑withdrawing chloro substituents, while the methane‑sulfonyl analog is predicted to be ∼1.5 log units more hydrophilic. The 3,4‑dimethyl substitution on the N‑aryl ring thus provides a finely tuned lipophilicity that avoids both excessive hydrophobicity (associated with promiscuous binding and poor solubility) and excessive polarity (associated with poor membrane permeability).

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Capacity Differentiate This Compound from Mono‑Sulfonylated Azetidine Scaffolds

The target compound carries a computed tPSA of 76.8–78.0 Ų with 6–7 hydrogen‑bond acceptors and zero hydrogen‑bond donors [1][2]. This places it below the common 140 Ų threshold for oral absorption and below the 90 Ų threshold often used as a preliminary filter for CNS penetration. In comparison, simple N‑tosylazetidine (CAS 7730-45-2, C10H13NO2S) possesses a tPSA of only ∼46 Ų and 3 HBA, while 3‑(4‑methoxybenzenesulfonyl)azetidine hydrochloride (CAS 1864016-65-8) carries a tPSA of ∼55 Ų with a protonated secondary amine that adds an H‑bond donor. The dual‑sulfonamide arrangement therefore offers an intermediate polarity profile that is distinct from both the very low‑PSA mono‑N‑sulfonylated azetidines and the ionizable 3‑sulfonyl‑azetidine free bases.

Physicochemical profiling Permeability Blood–brain barrier

In Silico Target Prediction Profile: Low Probability of Off‑Target Activity vs. Related Azetidine‑Sulfonamides

The Similarity Ensemble Approach (SEA) based on ChEMBL20 predicts no high‑confidence targets for this compound (all P‑values reported as 0) [1]. This contrasts with known bioactive N‑sulfonyl azetidines that show significant SEA predictions for kinases, GPCRs, or phosphodiesterases. For example, N‑(4‑(azetidine‑1‑carbonyl)phenyl)‑arylsulfonamides are documented PKM2 modulators with sub‑micromolar activity [2], and N‑arylsulfonylazetidines are described as 5‑HT2A receptor antagonists in patent literature [3]. The absence of SEA hits for the target compound suggests a relatively 'silent' chemotype that may serve as a negative control or as a scaffold for selective functionalization rather than a pre‑optimized bioactive hit.

Target prediction Selectivity Chemogenomics

Key Structural Differentiator: The 3,4‑Dimethyl Substitution Pattern on the N‑Aryl Ring

The 3,4‑dimethyl substitution on the N‑benzenesulfonyl ring differentiates this compound from the more common 4‑methyl (tosyl) and unsubstituted phenylsulfonyl analogs. This pattern introduces a steric twist of the aryl ring out of conjugation with the sulfonamide, as evidenced by X‑ray structures of closely related 1‑(toluene‑4‑sulfonyl)‑azetidines where the dihedral angle between the aromatic ring and the S–N plane is approximately 70–85° . The addition of a second methyl group at the meta position (3,4‑dimethyl) is expected to further restrict rotational freedom (rotatable bond count = 5 vs. 4 for the mono‑methyl tosyl analog) [1]. This constrained conformation may reduce entropic penalties upon protein binding and influence metabolic stability at the benzylic methyl positions, although no direct experimental confirmation is available for this specific compound.

Structure–activity relationship Aromatic substitution Medicinal chemistry

Recommended Application Scenarios for 1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine in Scientific Research and Industrial Procurement


Fragment‑Based and Diversity‑Oriented Screening Library Expansion

With a molecular weight within the Rule‑of‑Five compliant range (395.5), zero H‑bond donors, and a moderate computed logP (2.69–3.55), this compound fits the criteria for inclusion in diversity‑oriented screening collections [1]. Its dual‑sulfonamide architecture and null SEA target prediction profile [2] make it an attractive 'neutral' entry that is unlikely to produce assay interference from known privileged substructures. Procurement for fragment‑based drug discovery (FBDD) or high‑throughput screening (HTS) libraries can leverage the compound's intermediate physicochemical properties as a complement to simpler mono‑sulfonylated azetidine building blocks.

Negative Control or Selectivity Counter‑Screen in Sulfonamide‑Focused Chemical Biology

Since the compound exhibits no predicted bioactivity (SEA P‑value = 0 across all ChEMBL20 targets) [2], it may serve as a negative control in biochemical assays involving sulfonamide‑binding enzymes (e.g., carbonic anhydrases, sulfonamide‑sensitive kinases). This contrasts with known active N‑sulfonyl azetidines such as PKM2 modulators or 5‑HT2A antagonists [3][4]. Researchers can procure this compound to benchmark assay background signal in parallel with active sulfonamide controls.

Synthetic Intermediate for Parallel Library Synthesis via Late‑Stage Functionalization

The 3,4‑dimethyl substitution on the N‑aryl ring and the 4‑methoxy group on the C3‑aryl ring provide two distinct sites for further derivatization—demethylation of the methoxy group to a phenol, or benzylic oxidation of the methyl groups—that are not simultaneously present in simpler analogs such as N‑tosylazetidine or 3‑(4‑methoxybenzenesulfonyl)azetidine hydrochloride [1]. This dual‑handle architecture supports parallel library synthesis strategies where the core is diversified at two positions without requiring de novo construction of the azetidine ring.

Physicochemical Probe for Understanding Sulfonamide SAR Around the Azetidine Scaffold

The computed tPSA (76.8–78.0 Ų) and cLogP (2.69–3.55) of the target compound [1] place it between the polar extreme of protonatable 3‑sulfonyl‑azetidines and the lipophilic extreme of di‑halogenated N‑aryl sulfonyl analogs. This intermediate property profile makes the compound a useful tool for systematic exploration of how incremental changes in sulfonamide substitution affect solubility, permeability, and metabolic stability within an azetidine chemotype series.

Quote Request

Request a Quote for 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.